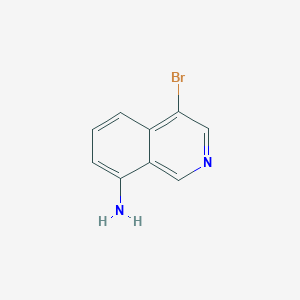

4-Bromoisoquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQIJWFGYGKBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332699 | |

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351458-46-3 | |

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromoisoquinolin-8-amine: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Its derivatives are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial to neurological agents.[3][4][5] Within this vital class of compounds, 4-Bromoisoquinolin-8-amine emerges as a strategically important intermediate. Its unique substitution pattern—a bromine atom at the C-4 position and an amino group at the C-8 position—offers orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for modern cross-coupling reactions, while the amino group provides a site for amidation, alkylation, and other nucleophilic transformations.

This technical guide provides an in-depth exploration of this compound (CAS No. 351458-46-3), designed for researchers, medicinal chemists, and drug development professionals. We will delineate its core chemical properties, propose a robust synthetic pathway, analyze its chemical reactivity with field-proven insights, and discuss its potential applications in the landscape of modern drug discovery.

Physicochemical and Safety Data

While extensive experimental data for this compound is not broadly published, key properties have been collated from reliable chemical suppliers. These data points provide a foundational understanding of the molecule's characteristics and handling requirements.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 351458-46-3 | [6][7] |

| Molecular Formula | C₉H₇BrN₂ | [7] |

| Molecular Weight | 223.07 g/mol | [7][8] |

| Appearance | Pale yellow solid | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [8] |

Safety and Handling

Based on GHS classifications provided by suppliers, this compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)[8]

-

Precautionary Statements: P261, P280, P301+P310, P311[8]

-

UN Number: 2811, Hazard Class: 6.1, Packing Group: III[8]

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Protection of the Amino Group

-

Rationale: The amino group at the C-8 position is a nucleophile and can react with the brominating agent. Furthermore, as an activating group, it can direct electrophilic substitution. To ensure selective bromination at the C-4 position and prevent unwanted side reactions, the amino group must first be protected, typically as an acetamide.

-

Procedure:

-

Dissolve Isoquinolin-8-amine (1.0 eq.) in pyridine or a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Isoquinolin-8-yl)acetamide, which can often be used in the next step without further purification.

-

Part 2: Selective Bromination at C-4

-

Rationale: The isoquinoline ring is susceptible to electrophilic aromatic substitution, primarily at the C-5 and C-8 positions.[10] However, with the C-8 position occupied and protected, the C-4 position becomes a viable site for substitution. N-Bromosuccinimide (NBS) in an acidic medium like acetic acid is an effective reagent for the bromination of activated aromatic systems and has been successfully used for the C-4 bromination of isoquinoline derivatives.[9]

-

Procedure:

-

Dissolve N-(Isoquinolin-8-yl)acetamide (1.0 eq.) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The product may precipitate out of the solution. If so, collect it by filtration. Otherwise, extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash, dry, and concentrate the organic extracts. The crude product can be purified by column chromatography on silica gel.

-

Part 3: Deprotection to Yield the Final Product

-

Rationale: The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine. This is a standard transformation typically achieved under acidic conditions.

-

Procedure:

-

Suspend the crude 4-Bromo-N-(isoquinolin-8-yl)acetamide in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully basify the solution with aqueous sodium hydroxide until a pH of 9-10 is reached.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential and selective modifications.

Caption: Reactivity map of this compound.

Reactions at the C-8 Amino Group

The lone pair of electrons on the nitrogen of the 8-amino group makes it a potent nucleophile.[3][11] This enables a variety of classical transformations:

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides and sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to modulate physicochemical properties like solubility and to explore structure-activity relationships (SAR).

-

Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-4 bromine atom is strategically positioned for a host of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug synthesis. The reactivity of the C-Br bond in such reactions generally follows the order I > Br > Cl, making the 4-bromo substituent an ideal and widely used coupling partner.[12]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an aryl or vinyl boronic acid (or ester).[13] This is an exceptionally powerful tool for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.[14]

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the 4-position with a primary or secondary amine.[16][17][18] This allows for the synthesis of complex diaminoisoquinoline derivatives or the introduction of amine-containing side chains, which can be crucial for targeting specific biological interactions or improving pharmacokinetic properties.

Applications in Drug Discovery and Medicinal Chemistry

The structural framework of this compound makes it a high-value scaffold for generating diverse chemical libraries for high-throughput screening. The ability to selectively functionalize two different positions on the isoquinoline core allows for the systematic exploration of chemical space around a proven pharmacophore.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The 4,8-disubstituted isoquinoline core can be elaborated to mimic this binding mode. The 8-amino group can act as a hydrogen bond donor, while the substituent introduced at the 4-position via Suzuki or other coupling reactions can be designed to occupy hydrophobic pockets and confer selectivity.

-

Antiparasitic and Antimicrobial Agents: Aminoquinoline and isoquinoline derivatives have a long history as antimalarial and antimicrobial agents.[2][21] this compound can serve as a starting point for novel derivatives, where modifications at the C-4 and C-8 positions could lead to compounds with improved potency, novel mechanisms of action, or efficacy against drug-resistant strains.

-

CNS-Active Agents: The isoquinoline scaffold is present in many compounds that act on the central nervous system.[3] By carefully tuning the lipophilicity and hydrogen bonding capacity through derivatization of this compound, medicinal chemists can develop novel ligands for CNS targets such as GPCRs or ion channels.

Conclusion

This compound stands as a versatile and powerful intermediate for the synthesis of complex, biologically active molecules. While detailed experimental characterization is still emerging, its fundamental properties and predictable reactivity provide a solid foundation for its use in advanced chemical synthesis. The orthogonal reactivity of the C-4 bromo and C-8 amino groups enables a modular approach to library synthesis, making it an invaluable tool for researchers and professionals in the pharmaceutical industry. The synthetic protocols and reactivity insights provided in this guide are intended to empower scientists to leverage the full potential of this strategic building block in the pursuit of novel therapeutics.

References

- Corcoran, E. B., & Singer, R. A. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1253–1258. [Link]

- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- ChemBK. (2024). 8-Aminoisoquinoline.

- BuyersGuideChem. (n.d.). 4-Bromo-8-isoquinolinamine | 351458-46-3.

- ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of....

- Progress in Chemical and Biochemical Research. (2024). Isoquinoline derivatives and its medicinal activity.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.

- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Wikipedia. (n.d.). Suzuki reaction.

- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-8-isoquinolinamine | 351458-46-3 - BuyersGuideChem [buyersguidechem.com]

- 7. 8-Isoquinolinamine,4-bromo-(9CI), CasNo.351458-46-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. 351458-46-3|this compound|BLD Pharm [bldpharm.com]

- 9. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinolin-8-amine

Abstract

4-Bromoisoquinolin-8-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a halogen at the C4-position for subsequent cross-coupling reactions and an amino group at the C8-position for amide bond formation or as a directing group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, emphasizing the strategic rationale behind each synthetic step, detailed experimental protocols, and methods for ensuring the integrity and purity of the final compound.

Strategic Overview: A Retrosynthetic Approach

A robust synthesis of this compound requires careful control of regioselectivity on the isoquinoline core. Direct functionalization of 8-aminoisoquinoline is often complicated by the powerful activating nature of the amino group, which can lead to a mixture of halogenated products.[1] A more controlled and reliable strategy involves installing the substituents in a stepwise manner. Our retrosynthetic analysis identifies 4-bromo-8-nitroisoquinoline as the key precursor, which can be chemoselectively reduced to the target amine. This intermediate, in turn, can be accessed via the bromination of 8-nitroisoquinoline, a readily available starting material derived from the parent isoquinoline heterocycle.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: From Isoquinoline to the Final Product

The forward synthesis is designed as a three-step sequence that prioritizes yield, purity, and operational simplicity.

Caption: The three-step synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles.

Step 1: Synthesis of 8-Nitroisoquinoline

The initial step involves the electrophilic nitration of isoquinoline. The reaction is performed in a strong acid, which protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack. Nitration, therefore, occurs on the benzenoid ring, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

-

Causality: Using concentrated sulfuric acid as the solvent and potassium nitrate as the nitrating agent generates the nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize side-product formation. The separation of the 5- and 8-nitro isomers is the critical challenge of this step and is typically achieved by fractional crystallization, leveraging the differential solubility of the two isomers in solvents like ethanol.

Experimental Protocol: Nitration of Isoquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 200 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Isoquinoline: Slowly add isoquinoline (e.g., 50 g, 0.387 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the isoquinoline is fully dissolved, add finely powdered potassium nitrate (e.g., 40 g, 0.396 mol) portion-wise over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 1 kg). A precipitate will form. Neutralize the cold slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~8.

-

Isolation and Separation: Filter the resulting solid, wash thoroughly with cold water, and dry. The crude solid contains a mixture of 5- and 8-nitroisoquinoline. Separate the isomers via fractional crystallization from ethanol. The 8-nitro isomer is typically less soluble and will crystallize first.

Step 2: Synthesis of 4-Bromo-8-nitroisoquinoline

This step involves the regioselective bromination of 8-nitroisoquinoline. The existing nitro group is a powerful deactivating group, making further electrophilic substitution challenging. However, high-temperature bromination in a strong acid medium can achieve substitution at the C4 position.[2]

-

Causality: The reaction is performed in sulfuric acid with N-Bromosuccinimide (NBS) as the bromine source. The strongly acidic conditions protonate the ring nitrogen, and the deactivating effect of the C8-nitro group directs the incoming electrophile. While classical directing effects would favor C5 or C7, the conditions likely promote bromination at the less-hindered C4 position of the heterocyclic ring. The existence of this specific compound (CAS 677702-62-4) confirms the viability of this transformation.[3]

Experimental Protocol: Bromination of 8-Nitroisoquinoline

-

Reaction Setup: To a solution of 8-nitroisoquinoline (e.g., 10 g, 57.4 mmol) in concentrated sulfuric acid (100 mL), add N-bromosuccinimide (NBS) (11.2 g, 62.9 mmol) in one portion.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the mixture carefully onto crushed ice (500 g).

-

Neutralization and Extraction: Basify the resulting slurry to pH 8-9 with a cold aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-8-nitroisoquinoline.[4]

Step 3: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to an amine. This is a common and high-yielding transformation. The key is to use a reducing agent that does not affect the aryl bromide bond via hydrodebromination.

-

Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solvent is an excellent choice for this transformation. It is a mild and effective reagent for reducing aromatic nitro groups in the presence of halogens. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, ultimately yielding the amine after an acidic work-up.

Experimental Protocol: Reduction of 4-Bromo-8-nitroisoquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-8-nitroisoquinoline (e.g., 5 g, 19.8 mmol) in ethanol (150 mL).

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 22.3 g, 98.8 mmol) followed by concentrated hydrochloric acid (10 mL).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The reaction is typically complete when the yellow color of the starting material disappears, which can be confirmed by TLC.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and basify to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide. This will precipitate tin salts.

-

Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Isoquinoline | KNO₃ | H₂SO₄ | 0-5 | 3-5 | 40-50% (of 8-isomer) |

| 2 | 8-Nitroisoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄ | 80-90 | 4-6 | 60-70% |

| 3 | 4-Bromo-8-nitroisoquinoline | SnCl₂·2H₂O, HCl | Ethanol | 78 | 2-3 | 85-95% |

Conclusion

The presented three-step synthesis provides a reliable and scalable pathway to this compound, a high-value intermediate for pharmaceutical research and development. By carefully controlling the reaction sequence and regioselectivity, this method avoids the formation of complex isomeric mixtures associated with direct functionalization approaches. The protocols described herein are based on established chemical transformations and offer a robust foundation for the laboratory-scale production of this important building block. Each step has been designed to be self-validating through standard analytical monitoring and purification techniques, ensuring a high degree of scientific integrity and reproducibility.

References

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.

- Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI.

- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- A Study of an 8-Aminoquinoline-Directed C(sp2)

- Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Synthesis of 4-Bromoisoquinoline. PrepChem.com.

- C5–H bromination and chlorination of 8-aminoquinolines.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- 4-Bromo-8-nitroisoquinoline | C9H5BrN2O2 | CID 57498010. PubChem - NIH.

- This compound;CAS No.:351458-46-3. ChemShuttle.

- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Structure and synthetic route on synthesis derivatives of 8-amidoquinoline.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- 4-BROMO-8-NITROISOQUINOLINE. CymitQuimica.

Sources

An In-Depth Technical Guide to 4-Bromoisoquinolin-8-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, substituted isoquinolines are of particular interest as they allow for the fine-tuning of physicochemical properties and pharmacological profiles. This guide focuses on the molecular structure, synthesis, and applications of a key derivative: 4-Bromoisoquinolin-8-amine. This compound, with its strategically placed bromine and amine functionalities, serves as a crucial building block in the synthesis of complex therapeutic agents, most notably in the development of novel kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 351458-46-3) is a pale yellow solid with a molecular weight of 223.07 g/mol .[3] The molecule consists of a benzene ring fused to a pyridine ring, characteristic of the isoquinoline core. The key structural features are a bromine atom at the 4-position and an amino group at the 8-position.

| Property | Value | Source |

| CAS Number | 351458-46-3 | [3][4][5][6] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3][5] |

| Appearance | Pale yellow solid | |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and acetonitrile. |

The bromine atom at the C-4 position is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. The amino group at the C-8 position provides a site for amide bond formation, hydrogen bonding interactions, and can act as a directing group in further electrophilic aromatic substitutions. The interplay of these two functional groups makes this compound a highly valuable and reactive intermediate in multi-step organic synthesis.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Figure 1. Molecular structure of this compound.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route is outlined below, based on established transformations of the isoquinoline core.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 2. Synthetic workflow for this compound.

Step 1: Nitration of Isoquinoline to 8-Nitroisoquinoline

The initial step involves the electrophilic nitration of isoquinoline. This reaction typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product.

-

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Starting Material: Isoquinoline

-

Reagents: Nitrating mixture (e.g., nitric acid and sulfuric acid)

-

Rationale: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Therefore, substitution occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[7] Separation of the 5- and 8-nitro isomers is crucial and can be achieved by fractional crystallization or chromatography.

Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline

The separated 8-nitroisoquinoline is then reduced to the corresponding amine.

-

Reaction: Reduction of a Nitro Group

-

Starting Material: 8-Nitroisoquinoline

-

Reagents: Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

-

Rationale: The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis. The resulting 8-aminoisoquinoline is a stable intermediate.

Step 3: Regioselective Bromination of 8-Aminoisoquinoline

This is the most critical step, requiring precise control to achieve bromination at the C4 position. The amino group at C8 is a strong activating group, which can lead to multiple bromination products, primarily at the C5 and C7 positions.[8] However, a patent for a related compound, 4-aminoisoquinoline-8-methyl formate, describes a method for bromination at the 4-position of an 8-substituted isoquinoline derivative using N-bromosuccinimide (NBS) in acetic acid.[2] This suggests that under specific conditions, bromination at C4 is achievable.

-

Reaction: Electrophilic Aromatic Substitution (Bromination)

-

Starting Material: 8-Aminoisoquinoline

-

Reagents: A suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent system.

-

Rationale for Regioselectivity: The directing effect of the substituents on the isoquinoline ring is complex. While the C8-amino group strongly activates the benzene ring, the pyridine nitrogen deactivates the heterocyclic ring. The choice of brominating agent and solvent can influence the regiochemical outcome. The use of a less reactive brominating agent and controlling the reaction temperature may favor the desired C4 substitution. Further research into the specific conditions for this transformation is warranted for process optimization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Protons on the benzene ring are expected to be shifted to a higher field (lower ppm) due to the effect of the amino group, while protons on the pyridine ring will be at a lower field.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be significantly shifted downfield. The carbon atoms in the vicinity of the nitrogen atom will also show characteristic shifts.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, HCN, and other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the isoquinoline ring.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9][10] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The structure of this compound allows for its elaboration into molecules that can fit into the ATP-binding pocket of kinases. The isoquinoline core can serve as a scaffold to orient other functional groups, the C8-amino group can be used to form hydrogen bonds with the hinge region of the kinase, and the C4-bromo position allows for the introduction of larger substituents that can occupy hydrophobic pockets within the active site, thereby enhancing potency and selectivity.

While specific, publicly disclosed examples of kinase inhibitors synthesized directly from this compound are not extensively documented in readily accessible literature, the frequent appearance of the substituted isoquinoline motif in kinase inhibitor patents and publications underscores the importance of this class of compounds. The versatility of this compound makes it a highly sought-after starting material for the construction of compound libraries for high-throughput screening and lead optimization in kinase-targeted drug discovery programs. A recent study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors highlighted that substitution at the 4- and 8-positions significantly influences the kinase inhibition profiles.[11]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its unique substitution pattern provides chemists with a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The synthetic route, while requiring careful control of regioselectivity, is based on well-established chemical principles. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding of this key molecule, intended to empower researchers in their pursuit of next-generation therapeutics.

References

- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.

- PrepChem.com. Synthesis of 4-Bromoisoquinoline.

- Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- BuyersGuideChem. 4-Bromo-8-isoquinolinamine | 351458-46-3.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- PubChem. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.

- RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

- YouTube. ISOQUINOLINE - Synthesis, Reactions and Medicinal uses.

- Wikipedia. Sandmeyer reaction.

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- BYJU'S. Sandmeyer Reaction Mechanism.

- PubMed Central. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.

- ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.

- ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Organic Chemistry Portal. Sandmeyer Reaction.

- YouTube. Sandmeyer Reaction.

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors.

- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

- Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline.

- PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review.

- PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- PubChem. Isoquinolin-8-amine.

- MDPI. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies.

- University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.

- PubMed. Recent advances in development of hetero-bivalent kinase inhibitors.

- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 3. 8-Isoquinolinamine,4-bromo-(9CI), CasNo.351458-46-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. 4-Bromo-8-isoquinolinamine | 351458-46-3 - BuyersGuideChem [buyersguidechem.com]

- 5. 351458-46-3|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. acgpubs.org [acgpubs.org]

- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in development of hetero-bivalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoisoquinolin-8-amine: A Technical Guide for Advanced Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Isoquinolines in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom imparts crucial physicochemical properties. Among the vast landscape of substituted isoquinolines, 4-Bromoisoquinolin-8-amine (CAS Number: 351458-46-3) has emerged as a particularly valuable building block for drug development professionals. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its reactivity and applications in modern drug discovery, with a focus on the causal relationships that underpin its utility.

Physicochemical Properties and Structural Attributes

This compound is a pale yellow solid with a molecular weight of 223.07 g/mol . Its structure is characterized by the presence of two key functional groups on the isoquinoline core: a bromine atom at the 4-position and an amino group at the 8-position. This unique arrangement of an electron-withdrawing halogen and an electron-donating amino group on the same scaffold gives rise to a nuanced reactivity profile, making it a versatile intermediate for the synthesis of complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 351458-46-3 | |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Pale yellow solid | |

| Solubility | Low solubility in water, soluble in polar organic solvents like DMSO and acetonitrile. |

Synthesis and Characterization: A Proposed Synthetic Pathway and Spectroscopic Analysis

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed adaptation based on the synthesis of a similar compound, 4-aminoisoquinoline-8-methyl formate, as described in patent CN104447547A.[1][2]

Step 1: Protection of the Amino Group

-

To a solution of 8-aminoisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (isoquinolin-8-yl)carbamate.

Step 2: Bromination at the 4-Position

-

Dissolve the protected 8-aminoisoquinoline from the previous step in acetic acid.

-

Add N-bromosuccinimide (NBS, 1.2 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude tert-butyl (4-bromoisoquinolin-8-yl)carbamate. Purify by column chromatography if necessary.

Step 3: Deprotection to Yield this compound

-

Dissolve the brominated and protected intermediate in a mixture of methanol and concentrated hydrochloric acid.[1]

-

Stir the solution at room temperature for 12 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous ammonia solution to a pH of 9.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the data for 4-amino-8-isoquinolinecarboxylic acid methyl ester[1], the following shifts can be anticipated (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~6.0-6.5 | Broad singlet |

| H-1 | ~9.2 | Singlet |

| H-3 | ~8.0 | Singlet |

| H-5 | ~8.4 | Doublet |

| H-6 | ~7.7 | Triplet |

| H-7 | ~8.1 | Doublet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the isoquinoline ring. The carbon atom attached to the bromine (C-4) will be significantly deshielded.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The fragmentation pattern will likely involve the loss of Br radical and subsequent cleavages of the isoquinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching (around 1250-1335 cm⁻¹).[3] Aromatic C-H and C=C stretching vibrations will also be present.

Reactivity and Application in Medicinal Chemistry

The dual functionality of this compound makes it a highly valuable synthon in drug discovery. The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the amino group at the 8-position can be functionalized through acylation, alkylation, or used to modulate the physicochemical properties of the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: The C-Br bond at the 4-position is amenable to Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids or esters.[4][5][6] This reaction allows for the introduction of diverse aromatic substituents, which is a common strategy in lead optimization to probe protein-ligand interactions and modulate pharmacokinetic properties. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄).

Buchwald-Hartwig Amination: The C-Br bond can also undergo Buchwald-Hartwig amination to form a new C-N bond.[7][8] This reaction is particularly useful for synthesizing derivatives with substituted amino groups at the 4-position, which can act as hydrogen bond donors or acceptors and significantly influence biological activity.

Functionalization of the Amino Group

The amino group at the 8-position can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. These modifications can be used to introduce new functionalities, alter the lipophilicity of the molecule, or serve as a point of attachment for linkers in the development of probes or targeted drug delivery systems.

Application in Kinase Inhibitor Synthesis

This compound is a valuable intermediate in the synthesis of novel kinase inhibitors. The isoquinoline core can mimic the hinge-binding motif of ATP, while the substituents at the 4- and 8-positions can be tailored to achieve selectivity and potency against specific kinases. For instance, the bromine at the 8-position has been shown to be detrimental to Haspin inhibition in a series of pyrazolo[3,4-g]isoquinolines, highlighting the importance of substitution patterns in achieving desired biological activity.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a strategically important and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern allows for selective functionalization at two distinct positions, enabling the rapid generation of diverse chemical libraries for biological screening. The ability to perform palladium-catalyzed cross-coupling reactions at the 4-position, coupled with the potential for modification of the 8-amino group, provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. As the demand for new and effective drugs continues to grow, the utility of well-designed and highly functionalized intermediates like this compound will undoubtedly continue to expand.

References

- Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC379640050&productDescription=4-BROMOISOQUINOLINE+98%25+5GR&vendorId=VN00033897&countryCode=US&language=en]

- Thermo Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline. [URL: https://www.thermofisher.

- Sigma-Aldrich. 4-Bromoisoquinolin-1-amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/55270-27-4]

- Apollo Scientific. 4-Bromoisoquinoline Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR14319_msds.pdf]

- MedchemExpress. Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/4-Bromoisoquinoline.html]

- Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. [URL: https://patents.google.

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/Sigma-Aldrich/H6878]

- Google Patents. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate. [URL: https://patents.google.

- ChemShuttle. This compound; CAS No.: 351458-46-3. [URL: https://www.chemshuttle.com/product-details/4-bromoisoquinolin-8-amine-cas-no-351458-46-3]

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.

- PrepChem.com. Synthesis of 4-Bromoisoquinoline. [URL: https://www.prepchem.com/synthesis-of-4-bromoisoquinoline/]

- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [URL: https://www.researchgate.net/publication/281450095_A_Selective_Synthesis_of_4-Bromoisoquinoline_and_4-Bromoisquinolone]

- Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof. [URL: https://patents.google.

- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4-amine. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-8-bromo-2-chloroquinazolin-4-amine]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0195]

- ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [URL: https://www.researchgate.net/publication/236166415_Synthesis_of_8-bromoisoquinolines_and_a_crystal_structure_of_an_acyclic_secondary_amine-borane]

- Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. [URL: https://patents.google.

- Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [URL: https://www.bgch.acad.bg/fce/BCC/BCC-2021/BCC-53-2-2021/BCC-53-2-243-251-2021.pdf]

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [URL: https://www.chemguide.co.

- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [URL: https://open.maricopa.edu/chem235/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/]

- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [URL: https://www.spectroscopynow.com/view/prediction-1h-nmr-chemical-shifts-organic-compounds]

- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [URL: https://www.mdpi.com/2218-1989/11/5/289]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- Specac Ltd. Interpreting Infrared Spectra. [URL: https://www.specac.com/en/news/blog/articles/interpreting-infrared-spectra]

- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [URL: https://egyankosh.ac.in/bitstream/123456789/68819/1/Unit-13.pdf]

- PubMed Central. Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231742/]

- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [URL: https://open.maricopa.edu/organicchem/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands-2/]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [URL: https://www.colorado.edu/lab/odas/instrumentation/ir-spectroscopy/table-characteristic-ir-absorptions]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. [URL: https://patents.google.

- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [URL: https://livrepository.liverpool.ac.uk/3003450/1/Abraham_2000A_red.pdf]

- Google Patents. US7714127B2 - Process for making heteroaryl amine intermediate compounds. [URL: https://patents.google.

- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.

- ChemRxiv. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6154a4e8d3848d70154b0c6e]

- ChemicalBook. 4-bromoisoquinolin-1-amine suppliers & manufacturers in China. [URL: https://www.chemicalbook.com/ShowSupplierProductsList-55270-27-4-CB9870507.htm]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_compounds/19.09%3A_The_Suzuki-Miyaura_coupling_reaction]

- The Suzuki Reaction. [URL: https://www.studocu.

- Chemistry LibreTexts. 6.5: Amine Fragmentation. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_at_Little_Rock/Chem_4320_5320%3A_Instrumental_Analysis/06%3A_Mass_Spectrometry/6.

- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7b0b7e732d8e3c6a9b4e9]

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614a]

- Google Patents. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives. [URL: https://patents.google.

- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Wikipedia. Fragmentation (mass spectrometry). [URL: https://en.wikipedia.

Sources

- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical properties of 4-Bromoisoquinolin-8-amine

An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinolin-8-amine

Introduction

This compound is a heterocyclic aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a substituted isoquinoline, its structural motif is a key component in a variety of biologically active molecules. The strategic placement of the bromine atom at the 4-position and the amine group at the 8-position creates a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents.

An exhaustive understanding of the physical properties of a compound is a non-negotiable prerequisite for its effective use in research and development. These properties dictate critical experimental parameters, including solvent selection for synthesis and purification, storage conditions to ensure long-term stability, and the analytical methods best suited for its characterization. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed protocols for their experimental determination, and explains the scientific rationale behind these characteristics and procedures.

Chemical Identity and Molecular Structure

A precise definition of a molecule's identity is the foundation of all subsequent chemical and physical analysis.

-

Chemical Name: this compound

-

CAS Number: 351458-46-3

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.08 g/mol

The structure consists of a bicyclic isoquinoline core, which is an isomer of quinoline with the nitrogen atom at the 2-position. The bromine atom, a halogen, is attached at the 4-position, while the primary amine (-NH₂) functional group is located at the 8-position of the ring system.

Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. The following table summarizes the key physicochemical data for this compound.

| Property | Value / Description | Significance in Research & Development |

| Appearance | Pale yellow solid | Provides a preliminary, non-destructive check for material identity and purity. Deviations in color may indicate impurities or degradation. |

| Melting Point | Data not available. Predicted to be a solid with a distinct melting point. | A sharp melting point is a primary indicator of purity. It is a critical parameter for quality control and reaction monitoring. |

| Boiling Point | Data not available. Expected to be high (>300°C) due to its aromatic nature and potential for hydrogen bonding. | Not practically relevant as the compound would likely decompose before boiling at atmospheric pressure. Vacuum distillation would be required. |

| Solubility | Low solubility in water; soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile. | Crucial for selecting appropriate solvents for chemical reactions (e.g., cross-coupling), purification (e.g., recrystallization, chromatography), and for preparing stock solutions for biological screening. |

| pKa | Data not available. Predicted to be weakly basic. | The pKa of the amino group and the ring nitrogen influences the compound's charge state at different pH values, affecting its solubility, reactivity, and interaction with biological targets. |

Spectroscopic Profile for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. The following sections describe the expected spectroscopic signatures for this compound, providing a basis for experimental verification.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of this compound. This process ensures both identity and purity are confirmed before its use in downstream applications.

Caption: Workflow for Physical & Structural Characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

-

Expected Molecular Ion: For this compound, the key feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺: ~222.98 (corresponding to C₉H₇⁷⁹BrN₂)

-

[M+2]⁺: ~224.98 (corresponding to C₉H₇⁸¹BrN₂)

-

-

Causality: The presence of this characteristic "doublet" is a powerful diagnostic tool, providing strong evidence for the incorporation of a single bromine atom in the molecule[1]. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Expected Signals:

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4-6 ppm. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: The isoquinoline ring system will display a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will be unique to this substitution pattern and can be used to definitively confirm the isomer. The protons on the benzene portion of the core will interact with each other, as will the protons on the pyridine portion.

-

Integration: The relative areas of the signals will correspond to the number of protons they represent (e.g., the amine signal will integrate to 2H, while each aromatic signal will integrate to 1H).

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

-

Expected Signals:

-

Aromatic Carbons: Nine distinct signals are expected in the aromatic region (typically 110-160 ppm), corresponding to the nine carbon atoms of the isoquinoline core.

-

C-Br Signal: The carbon atom directly attached to the bromine (C4) will be shifted to a characteristic range (approx. 115-125 ppm).

-

C-N Signals: The carbons attached to nitrogen atoms (C1, C3, C8, and C8a) will have chemical shifts influenced by the electronegativity of the nitrogen.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

-

Expected Characteristic Absorptions:

-

N-H Stretch (Amine): Primary amines typically show two medium-intensity, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds[2][3]. This is a key diagnostic feature.

-

N-H Bend (Amine): A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹[3].

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A signal for the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range[3].

-

Sources

4-Bromoisoquinolin-8-amine solubility data

An In-depth Technical Guide to the Solubility of 4-Bromoisoquinolin-8-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall viability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 351458-46-3), a vital building block in the synthesis of novel therapeutics, particularly kinase inhibitors. We will explore its fundamental physicochemical properties, present available solubility data, and offer detailed, field-proven protocols for its empirical determination. Furthermore, this document discusses factors influencing solubility and outlines strategies for its enhancement, providing researchers, scientists, and drug development professionals with a foundational resource for their work with this important heterocyclic amine.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring an isoquinoline core, a bromine substituent, and an exocyclic amine group. This specific arrangement of functional groups makes it an exceptionally reactive and versatile intermediate in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, its planar aromatic structure can lead to poor aqueous solubility, a significant hurdle in drug development.[1] Understanding and quantifying the solubility of this intermediate is paramount for:

-

Reaction Condition Optimization: Ensuring the compound remains in solution for efficient chemical synthesis and purification.

-

Biological Assay Development: Preparing accurate stock solutions and preventing precipitation in aqueous assay buffers is crucial for reliable pharmacological data.

-

Pre-formulation Studies: Early knowledge of solubility informs the strategy for developing a viable dosage form with acceptable bioavailability.

This guide serves as a practical manual, blending theoretical principles with actionable experimental protocols to address the challenges associated with the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its physicochemical properties. The presence of a basic amine, a lipophilic brominated aromatic system, and a hydrogen-bonding capable nitrogen within the isoquinoline ring creates a complex interplay of forces governing its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 351458-46-3 | |

| Molecular Formula | C₉H₇BrN₂ | Derived from structure. |

| Molecular Weight | 244.05 g/mol | |

| Appearance | Pale yellow solid | |

| pKa (Predicted) | ~4.5-5.5 (Isoquinoline N), ~3.5-4.5 (8-amino group) | Predicted based on isoquinoline (pKa 5.14) and aniline derivatives. The bromine atom is electron-withdrawing, which is expected to decrease the basicity of both nitrogen atoms.[2] |

| logP (Predicted) | ~2.5 - 3.0 | Predicted value; indicates moderate lipophilicity. |

The predicted pKa values suggest that this compound is a weak base.[2][3] It will become protonated and form salts in strongly acidic conditions, which typically increases aqueous solubility. Its moderate predicted logP value points towards a balance of hydrophilic and lipophilic character, consistent with observed solubility in polar organic solvents.

Solubility Profile

Direct quantitative solubility data for this compound is not extensively published. However, based on its structural properties and information from chemical suppliers, a qualitative and semi-quantitative profile can be established.

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Expected Solubility | Rationale & Citation |

| Water | Aqueous, Polar Protic | Low / Poor | The large, hydrophobic brominated aromatic core outweighs the hydrophilic contributions of the two nitrogen atoms. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low / Poor | At physiological pH, the compound will be predominantly in its neutral, less soluble form. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Freely Soluble | A strong polar aprotic solvent capable of disrupting crystal lattice energy and forming favorable interactions. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common polar organic solvent suitable for this compound. |

| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | Moderately Soluble | The alkyl chain of the alcohol provides some non-polar character, while the hydroxyl group can hydrogen bond with the amine and isoquinoline nitrogen. |

| Chloroform (CHCl₃) | Non-polar | Soluble | The parent 4-Bromoisoquinoline is soluble in chloroform.[4] |

Experimental Determination of Solubility

To move beyond qualitative estimates, empirical determination is essential. The two most common methods in a drug discovery setting are for determining equilibrium and kinetic solubility.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It measures the concentration of a saturated solution after a sufficient equilibration period.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. This high-throughput method mimics the conditions of many biological assays and is valuable for early-stage discovery.[1]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.

-

Precipitation Induction: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to all wells, including a DMSO-only control. The final DMSO concentration should be low and consistent across all wells (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake at room temperature for a short, defined period (e.g., 1-2 hours).

-

Detection: Measure the amount of precipitate formed. This can be done visually, by turbidimetry (nephelometry) using a plate reader, or by analyzing the concentration remaining in solution after filtration/centrifugation via HPLC or UV-Vis spectroscopy.

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected compared to the control.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility and Enhancement Strategies

Several factors can be manipulated to improve the solubility of this compound. Understanding these provides a rational basis for formulation and experimental design.

-

pH and Salt Formation: As a weak base, the compound's aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the nitrogen atoms become protonated, forming a more soluble salt. Therefore, using acidic buffers or performing salt screening with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) is a primary strategy for enhancing aqueous solubility.

-

Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can significantly increase solubility. However, the concentration of co-solvents must be carefully controlled, especially in biological assays where they may exhibit toxicity.

-

Solid Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are thermodynamically less stable and typically exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This compound is a key synthetic intermediate whose utility is closely tied to its solubility characteristics. While exhibiting poor solubility in aqueous media, it is readily soluble in polar aprotic solvents like DMSO and acetonitrile. This guide has provided a detailed physicochemical profile and robust, practical protocols for the quantitative measurement of both its equilibrium and kinetic solubility. For researchers in drug discovery and chemical synthesis, a thorough understanding and empirical determination of this property are not merely procedural but are foundational to the success of their work, enabling rational experimental design, reliable biological data, and informed formulation strategies.

References

- This compound;CAS No.:351458-46-3 - ChemShuttle. (n.d.).

- 4-Bromoisoquinolin-1-amine | 55270-27-4 - Sigma-Aldrich. (n.d.).

- 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine - PubChem. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione - Benchchem. (n.d.).

- 4-Bromoisoquinoline 98 1532-97-4 - Sigma-Aldrich. (n.d.).

- 4-Bromoisoquinoline | CAS 1532-97-4 - Chemical Suppliers. (n.d.).

- Isoquinoline - Wikipedia. (n.d.).

- Heterocyclic Amines - Chemistry LibreTexts. (2025, February 24).

- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate. (2025, August 6).

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

Sources

A Technical Guide to the Regioselective Synthesis of 4-Bromoisoquinolin-8-amine

Abstract

Substituted isoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4,8-disubstituted isoquinolines are of significant interest, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth, technically-focused protocol for the synthesis of 4-Bromoisoquinolin-8-amine, a valuable building block, starting from commercially available 8-bromoisoquinoline. The presented strategy is a robust two-step process involving a highly regioselective bromination at the C-4 position, followed by a transition-metal-catalyzed selective amination at the C-8 position. This document elucidates the mechanistic rationale behind each transformation, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that ensure a successful and high-yielding synthesis.

Part 1: Strategic Overview and Mechanistic Rationale

The synthesis of specifically substituted heteroaromatic compounds often presents significant challenges related to regioselectivity. The target molecule, this compound, requires the precise introduction of two different functional groups—a bromine atom and an amino group—at distinct positions on the isoquinoline framework, starting from a mono-substituted precursor.

The chosen synthetic pathway is designed for efficiency and control:

-